1-cyclopropyl-1H-indazol-5-amine
Description
Significance of Indazole Core as a Privileged Structure in Bioactive Molecules
The indazole nucleus is often referred to as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. pnrjournal.com This versatility stems from the unique electronic properties and three-dimensional arrangement of the indazole ring, which can engage in various non-covalent interactions with biological macromolecules. pnrjournal.comresearchgate.net The presence of two nitrogen atoms within the five-membered ring allows for hydrogen bonding, while the aromatic system can participate in π-π stacking and hydrophobic interactions. pnrjournal.com
The therapeutic potential of indazole-containing compounds is vast, with derivatives exhibiting a wide array of pharmacological effects, including but not limited to:
Anti-inflammatory mdpi.com
Antitumor mdpi.comresearchgate.net
Antimicrobial researchgate.netresearchgate.net
Anti-HIV mdpi.com
This broad spectrum of activity has led to the development of several successful drugs incorporating the indazole scaffold, such as Pazopanib, a tyrosine kinase inhibitor used in cancer therapy. pnrjournal.commdpi.com The ability of the indazole core to serve as a versatile template for drug design continues to drive research into new and diverse derivatives. nih.gov
Rationale for Investigating Cyclopropyl-Substituted Indazole Derivatives
The introduction of a cyclopropyl (B3062369) group onto a molecular scaffold is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The cyclopropyl ring, with its unique geometric and electronic properties, can impart several favorable characteristics. nih.gov These include:
Increased Potency: The rigid nature of the cyclopropyl group can lock the molecule into a conformation that is optimal for binding to its biological target. nih.gov
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic degradation. nih.gov
Improved Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
In the context of 1-cyclopropyl-1H-indazol-5-amine, the N1-cyclopropyl substituent is strategically placed to potentially modulate the electronic nature of the indazole ring system and to explore new binding interactions with target proteins. The amine group at the C5-position provides a crucial handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.
Overview of Research Paradigms and Methodologies Applied to this compound
The investigation of this compound and related derivatives typically involves a multidisciplinary approach encompassing synthetic chemistry, analytical characterization, and biological evaluation.
Synthesis: The construction of the this compound scaffold often relies on established methods for indazole synthesis. Common strategies include the cyclization of appropriately substituted o-nitrobenzylamines or the reaction of hydrazines with carbonyl compounds. benthamdirect.comorganic-chemistry.org The introduction of the cyclopropyl group at the N1 position can be achieved through N-alkylation of the pre-formed indazole ring.
Analytical Characterization: Once synthesized, the structure and purity of this compound are confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity of atoms within the molecule.
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Evaluation: The biological activity of this compound and its derivatives is investigated through a variety of in vitro and in vivo assays. These studies aim to identify potential therapeutic targets and to understand the compound's mechanism of action.
Structure
3D Structure
Properties
CAS No. |
939755-99-4 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-cyclopropylindazol-5-amine |
InChI |
InChI=1S/C10H11N3/c11-8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9H,2-3,11H2 |
InChI Key |
BOVRXCNSBJYYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)N)C=N2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of 1-Cyclopropyl-1H-indazol-5-amine
A logical retrosynthetic analysis of this compound guides the development of viable synthetic routes. The primary disconnections involve the key functionalities: the N1-cyclopropyl group and the C5-amine group.
Primary Disconnections:
C5-N Bond Disconnection: The amine group at the C5 position can be retrosynthetically disconnected to a precursor such as a 5-nitro or 5-halo-1-cyclopropyl-1H-indazole. This approach relies on well-established functional group interconversions, such as the reduction of a nitro group or a nucleophilic aromatic substitution/coupling reaction to install the amine.
N1-Cyclopropyl Bond Disconnection: The bond between the indazole nitrogen (N1) and the cyclopropyl (B3062369) ring can be disconnected to reveal a 5-substituted-1H-indazole and a suitable cyclopropylating agent. The regioselectivity of this N-alkylation step is a critical consideration.
A plausible retrosynthetic pathway is outlined below:
This analysis suggests a forward synthesis commencing with the formation of a substituted indazole core, followed by N1-cyclopropylation and subsequent functionalization at the C5 position.
Development and Optimization of Synthetic Pathways to the 1-Cyclopropyl-1H-indazole Core
The construction of the 1-cyclopropyl-1H-indazole core is a pivotal stage in the synthesis of the target molecule. This involves the formation of the bicyclic indazole system, followed by the selective introduction of the cyclopropyl group at the N1 position.
Cyclization Strategies for Indazole Ring Formation
Several classical and modern cyclization methods can be employed to construct the indazole ring. A common and effective strategy involves the cyclization of appropriately substituted o-tolunitrile (B42240) or related precursors. For the synthesis of a 5-substituted indazole, a 2-fluoro-5-nitrobenzonitrile (B100134) can serve as a suitable starting material.
The reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine (B178648) hydrate (B1144303) is a widely used method for the synthesis of 5-nitro-1H-indazole. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.
| Reactants | Reagents/Conditions | Product |
| 2-Fluoro-5-nitrobenzonitrile, Hydrazine hydrate | Ethanol, Reflux | 5-Nitro-1H-indazole |
Introduction of the Cyclopropyl Moiety at the N1 Position
The regioselective alkylation of the indazole ring at the N1 position is a significant challenge due to the potential for competing N2-alkylation. The ratio of N1 to N2 isomers is influenced by the substrate, the alkylating agent, the base, and the solvent.
Recent studies have focused on developing highly selective N1-alkylation methods. One effective approach involves the use of specific base and solvent combinations to favor the formation of the thermodynamically more stable N1-isomer. nih.gov For instance, the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) can promote N1-cyclopropylation.
The choice of the cyclopropylating agent is also crucial. Cyclopropyl bromide or cyclopropyl iodide are commonly used electrophiles in this transformation.
| Substrate | Cyclopropylating Agent | Base/Solvent | Product |
| 5-Nitro-1H-indazole | Cyclopropyl bromide | NaH / DMF | 1-Cyclopropyl-5-nitro-1H-indazole |
Optimization of reaction conditions, such as temperature and reaction time, is essential to maximize the yield of the desired N1-isomer and minimize the formation of the N2-alkylated product. High-throughput experimentation (HTE) can be a valuable tool for rapidly screening various conditions to identify the optimal parameters for selective N1-alkylation. rsc.org
Regioselective Functionalization at the C5 Position to Introduce the Amine Group
With the 1-cyclopropyl-1H-indazole core established, the final key step is the introduction of the amine group at the C5 position. The most common and reliable method to achieve this is through the reduction of a C5-nitro group.
The reduction of 1-cyclopropyl-5-nitro-1H-indazole to this compound can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be employed.
Alternatively, if a 5-halo-1-cyclopropyl-1H-indazole is used as the intermediate, the amine group can be introduced via a catalytic amination reaction, such as the Buchwald-Hartwig amination. This would typically involve a palladium catalyst, a suitable ligand, and an amine source like ammonia (B1221849) or a protected amine equivalent.
Catalytic Approaches and Reaction Conditions Optimization
Catalysis plays a crucial role in several steps of the synthesis of this compound. As mentioned, palladium-catalyzed hydrogenation is a key step for the reduction of the nitro group. The optimization of this catalytic step involves selecting the appropriate catalyst loading, solvent, temperature, and hydrogen pressure to ensure complete and clean conversion.
For the potential C5-amination of a halo-indazole precursor, the optimization of the catalytic system is critical. This includes screening different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine (B1218219) ligands (e.g., Xantphos, SPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane). The reaction temperature and time must also be carefully controlled to maximize the yield and minimize side reactions.
Advanced Synthetic Techniques for Derivatization
The amine functionality of this compound serves as a versatile handle for further derivatization, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. Advanced synthetic techniques can be employed to modify this amine group.
For instance, the amine can undergo various reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds with different partners.
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with desired biological activities.
Late-Stage Functionalization Strategies
Late-stage functionalization of the pre-formed this compound scaffold offers a powerful avenue for creating a library of analogues with diverse properties. These strategies typically involve the selective modification of C-H bonds on the indazole ring system.
Recent advancements in transition-metal-catalyzed C-H activation provide a versatile toolkit for introducing various functional groups onto the indazole core. researchgate.net For instance, palladium-catalyzed reactions can be employed to introduce aryl, alkyl, or other carbon-based substituents at specific positions. While direct functionalization of this compound is not extensively documented, general principles from indazole chemistry can be applied. For example, C-H amination reactions, potentially utilizing palladium or copper catalysts, could be explored to introduce additional amine functionalities. epa.govresearchgate.net
Furthermore, photocatalytic methods have emerged as a mild and efficient approach for the functionalization of heterocyclic compounds. wikipedia.org These reactions, often proceeding via radical intermediates, can enable the introduction of a wide array of functional groups under ambient conditions, which would be beneficial for the late-stage modification of a relatively complex molecule like this compound.
A plausible, though underexplored, strategy for late-stage modification could involve electrophilic aromatic substitution on the benzene (B151609) ring of the indazole. The existing amino group at the C5 position is an activating group and directs electrophiles to the ortho and para positions (C4 and C6). Halogenation, nitration, or sulfonation could potentially be achieved, providing handles for further synthetic transformations. However, the reactivity of the pyrazole (B372694) ring and the N-cyclopropyl group towards the reaction conditions would need to be carefully considered to avoid undesired side reactions.
Stereoselective Synthesis Approaches (if applicable)
For the specific chemical compound this compound, stereoselective synthesis is not applicable. The molecule itself is achiral and does not possess any stereocenters. The N-cyclopropylation of the planar indazole ring does not introduce any new chiral centers, and the cyclopropyl group, being unsubstituted, is also achiral. Therefore, the synthesis of this compound does not require control over stereochemistry.
Should the cyclopropyl group or the indazole ring be further substituted in a manner that introduces chirality, stereoselective methods would become a critical consideration. For instance, the synthesis of cyclopropyl-fused carbocyclic nucleosides has been achieved with high stereoselectivity using methods like the Charette asymmetric cyclopropanation or substrate-controlled Simmons-Smith cyclopropanation. beilstein-journals.org These approaches, however, are relevant to significantly different molecular scaffolds.
Scalability Considerations for Research-Scale Production
The production of this compound on a research scale (gram to multi-gram quantities) necessitates the evaluation of several factors to ensure an efficient, cost-effective, and safe process. A likely synthetic route would involve the N-cyclopropylation of a suitable 5-substituted indazole precursor, such as 5-nitroindazole, followed by reduction of the nitro group.
N-Cyclopropylation Reaction:
The choice of N-cyclopropylation method is a critical factor. Copper-mediated Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are prominent methods for forming C-N bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org
| Coupling Method | Typical Catalyst | Ligand | Base | Solvent | Temperature | Potential Scalability Issues |
| Ullmann Condensation | Cu(I) or Cu(II) salts | Often ligandless or simple ligands like phenanthroline | Strong inorganic bases (e.g., K₂CO₃) | High-boiling polar solvents (e.g., DMF, NMP) | High (often >150 °C) | High temperatures, potential for side reactions, difficult purification from copper residues. wikipedia.org |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursors | Phosphine-based (e.g., XantPhos, RuPhos) | Strong non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) | Anhydrous ethereal or aromatic solvents (e.g., THF, Toluene) | Moderate to high | Cost of palladium catalysts and ligands, sensitivity to air and moisture, need for inert atmosphere. wikipedia.orglibretexts.org |
| Alternative N-Alkylation | None | None | NaH | THF | Room temp. to 50 °C | Handling of pyrophoric NaH, regioselectivity can be substrate-dependent. beilstein-journals.org |
For research-scale production, a Buchwald-Hartwig type reaction might be preferred due to its generally higher yields and milder conditions compared to traditional Ullmann couplings, despite the higher initial cost of the catalyst and ligand. The development of highly active catalysts allows for low catalyst loadings, which can mitigate the cost concern on a larger scale. libretexts.org
Reduction of the Nitro Group:
The reduction of the nitro group on 1-cyclopropyl-5-nitro-1H-indazole to the desired amine is a standard transformation. Several methods are available, each with its own scalability considerations:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. On a larger scale, this requires specialized hydrogenation equipment to handle flammable hydrogen gas safely.
Metal-Acid Reductions: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are effective and inexpensive. However, these methods generate stoichiometric amounts of metallic waste, which can complicate product purification and waste disposal on a larger scale.
A scalable process for research quantities would likely favor a streamlined, two-step synthesis. Optimization of reaction conditions to minimize side-product formation and facilitate purification is crucial. The use of a one-pot procedure, where the N-cyclopropylation and reduction are performed sequentially in the same reactor without isolation of the nitro-intermediate, could significantly improve efficiency and reduce waste, although this would require careful development and control of reaction parameters. nih.gov
Molecular Pharmacology and Biological Target Engagement Studies in Vitro/cellular
Identification and Validation of Specific Biological Targets
The 5-aminoindazole (B92378) scaffold is a well-established ATP-competitive pharmacophore, capable of interacting with the highly conserved ATP-binding site of protein kinases. nih.gov Its general applicability stems from its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds with the kinase hinge region, providing a strong basis for its inhibitory activity against this enzyme family. nih.gov
Enzyme Inhibition/Activation Assays (e.g., kinases, receptors)
Derivatives of the 1H-indazol-5-amine core have demonstrated potent inhibitory activity against several protein kinases. The indazole ring system effectively occupies the adenine binding pocket, while the N1 and C5 positions allow for substitutions that can enhance potency and selectivity. nih.gov
Notably, analogs built upon the 1H-indazol-5-amine scaffold have shown significant inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and Receptor-Interacting Protein 2 (RIP2) kinase.
ROCK Kinase Inhibition : Patent reviews have highlighted various scaffolds based on 1H-indazol-5-amine as inhibitors of ROCK2. For instance, derivatives such as N-(2-phenylpyrimidin-4-yl)-1H-indazol-5-amine and compounds based on a 3-(((1H-indazol-5-yl)amino)cyclohexyl)amino)methyl)phenyl)pyridin-2(1H)-one core have been developed as ROCK inhibitors. tandfonline.com
RIP2 Kinase Inhibition : In the search for highly selective kinase inhibitors, a significant breakthrough was the development of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583). This compound proved to be a potent and highly selective inhibitor of RIP2 kinase, with a pIC₅₀ of 8.0. acs.org The selectivity of the indazole core was found to be generally superior to other scaffolds like benzothiazole. acs.org
Below is a table summarizing the inhibitory activities of representative indazole-based compounds against specific kinases.
| Compound/Scaffold | Target Kinase | Activity (IC₅₀) | Notes |
| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) | RIP2 | pIC₅₀ = 8.0 | A highly potent and selective type I kinase inhibitor. acs.org |
| Indazole-based Syk inhibitor (compound 18c) | Syk | 1.2 µM | Identified as a good lead compound for further optimization against Spleen Tyrosine Kinase. researchgate.net |
| N-(5-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazol-5-amine based compounds | ROCK2 | < 10 µM | A large series of compounds showed activity, with most exhibiting IC₅₀ values under 10 µM. tandfonline.com |
| N-(2-phenylpyrimidin-4-yl)-1H-indazol-5-amine based compounds | ROCK2 | Active | Demonstrated activity against ROCK2 in enzymatic assays. tandfonline.com |
Receptor Binding and Ligand Displacement Studies
While the indazole nucleus is a key component of antagonists for receptors like the Calcitonin Gene-Related Peptide (CGRP) receptor, specific receptor binding and ligand displacement data for 1-cyclopropyl-1H-indazol-5-amine and its immediate analogs are not extensively detailed in the reviewed scientific literature. The primary focus of research on this scaffold has been on enzyme inhibition rather than direct receptor antagonism.
Mechanistic Studies of Cellular Interactions
The mechanism of action for indazole-based inhibitors is primarily centered on the modulation of intracellular signaling pathways through the inhibition of key kinases.
Pathway Modulation Analysis (e.g., specific signaling cascades)
The cellular activity of indazole inhibitors is a direct consequence of their targeted enzyme inhibition. The selective RIP2 kinase inhibitor GSK583, for example, demonstrates precise pathway modulation. In cellular assays, it effectively inhibits the NOD1/NOD2 signaling pathway. Specifically, it has been shown to block the production of cytokines, such as Keratinocyte Chemoattractant (KC), following stimulation with the NOD1 ligand, but it does not affect cytokine production in response to stimulation with the TLR4 ligand, lipopolysaccharide (LPS). acs.org This indicates that the compound selectively interferes with the signaling cascade mediated by RIP2 kinase, without affecting other inflammatory pathways. acs.org
Protein-Protein Interaction Modulation
The primary mechanism for this class of compounds is the competitive inhibition of ATP binding to the kinase active site, which is a form of protein-ligand interaction. nih.gov While this action prevents the downstream phosphorylation events that often mediate protein-protein interactions (PPIs), these compounds are not typically classified as direct modulators of PPIs in the way that a molecule might physically block the interface between two proteins. The available literature on 5-aminoindazole derivatives focuses on their role as kinase inhibitors rather than direct disruptors of protein-protein complexes. nih.govacs.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The therapeutic potential of the 5-aminoindazole scaffold can be finely tuned through chemical modifications at several key positions. SAR studies have provided valuable insights into the roles of different substituents on the indazole core. nih.govresearchgate.net
The Indazole Core as a Hinge-Binder : The 1H-indazole portion of the molecule is fundamental for activity. It acts as a bioisostere of adenine and forms critical hydrogen bonds with the backbone of the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor in the active site. nih.gov
N1-Position Substitution : The N1 position of the indazole ring is a key vector for modification. Selective alkylation at this position is a common strategy in medicinal chemistry to modulate physicochemical properties like solubility, metabolic stability, and cell permeability. rsc.org The presence of a cyclopropyl (B3062369) group at the N1 position, as in this compound, is a classic example of introducing a small, conformationally constrained, lipophilic group to potentially enhance binding affinity and improve pharmacokinetic properties.
C5-Amine Substitution : The amine at the C5 position is another critical handle for derivatization. When the indazole core binds to a kinase, substituents attached to the C5-amine are projected into a deep hydrophobic pocket within the active site. nih.gov SAR studies on various kinase inhibitors have shown that the nature of the substituent at this position is a major determinant of potency and selectivity. nih.govtandfonline.com For example, attaching phenylacetic acid groups or larger aromatic systems like phenyl-triazole can lead to potent inhibition of different kinases. nih.govtandfonline.com
C3-Position Substitution : In contrast to the C5 position, the C3 position is often solvent-exposed when the scaffold is bound to a kinase. nih.gov This makes it an ideal point for attaching linkers, reporter tags for chemical biology applications, or groups intended to improve solubility without disrupting the core binding interactions.
A summary of the structure-activity relationships for the 5-aminoindazole scaffold is provided below.
| Position | Role in Biological Activity | Example Modifications from Analogs |
| Indazole Core | Acts as the primary pharmacophore, binding to the kinase hinge region via hydrogen bonds. nih.gov | Core structure is generally conserved. |
| N1-Position | A key site for alkylation to modulate pharmacokinetic properties and potentially explore additional binding interactions. rsc.org The cyclopropyl group adds lipophilicity and rigidity. | Alkyl groups, benzyl (B1604629) groups. rsc.org |
| C5-Amine | A crucial vector for potency and selectivity. Substituents project into a deep hydrophobic pocket of the kinase active site. nih.gov | Phenylacetic acid, phenyl-triazole, phenyl-pyrimidine. nih.govtandfonline.com |
| C3-Amine | Generally solvent-exposed, making it suitable for attaching linkers or solubility-enhancing groups without affecting core binding affinity. nih.gov | Fluoro groups, quinoline (B57606) moieties (in 3-aminoindazoles). acs.org |
Impact of Substituent Modifications on Molecular Target Engagement
The modification of substituents on the indazole core is a key strategy in optimizing the potency and selectivity of drug candidates. Studies on various indazole-based inhibitors have demonstrated the critical role of these modifications.
For instance, in a series of 1H-indazole derivatives developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), modifications at various positions of the indazole ring were explored. The introduction of different functional groups led to a range of inhibitory activities, highlighting the sensitivity of the target protein to the chemical nature of the substituents. nih.gov
In another study focusing on glucagon (B607659) receptor (GCGR) antagonists, scaffold hopping from known leads to a novel series of indazole derivatives was performed. Subsequent structure-activity relationship (SAR) exploration revealed that specific substitutions on the indazole ring were crucial for achieving high potency. nih.gov This underscores the importance of fine-tuning substituents to maximize interactions with the target receptor.
The following table illustrates the impact of substituent modifications on the biological activity of a series of 1H-indazole-3-carboxamide derivatives as potential anticancer agents.
Table 1: Impact of Substituent Modification on Anticancer Activity of 1H-Indazole-3-carboxamide Derivatives
| Compound | R | IC₅₀ (μM) vs. A549 cell line |
|---|---|---|
| 1a | H | >50 |
| 1b | 4-F | 12.5 |
| 1c | 4-Cl | 8.7 |
| 1d | 4-CH₃ | 21.3 |
Data is hypothetical and for illustrative purposes based on general findings in the literature.
Positional Effects of Functional Groups on Biological Activity
The position of functional groups on the indazole scaffold is as critical as their chemical nature. Shifting a substituent from one position to another can dramatically alter the compound's biological profile, often due to changes in the molecule's ability to form key interactions within the binding site of a biological target.
Research on 2-phenyl-2H-indazole derivatives as antiprotozoal agents revealed that the position of electron-withdrawing groups on the 2-phenyl ring significantly influenced their activity against various protozoa. nih.gov For example, derivatives with a substituent at the meta-position of the phenyl ring often displayed different potencies compared to those with ortho or para substitutions.
Similarly, in the development of selective COX-2 inhibitors based on the indazole scaffold, the placement of a sulfonylaryl moiety was critical. Shifting this group from the N-2 position to the C-3 position of the indazole ring resulted in a significant change in inhibitory activity. researchgate.net
The table below demonstrates the positional effects of a nitro group on the antiproliferative activity of a hypothetical series of indazole derivatives.
Table 2: Positional Effects of a Nitro Group on the Antiproliferative Activity of Indazole Derivatives
| Compound | Position of NO₂ | IC₅₀ (μM) vs. HCT116 cell line |
|---|---|---|
| 2a | 4-NO₂ | 15.2 |
| 2b | 5-NO₂ | 5.8 |
| 2c | 6-NO₂ | 2.1 |
| 2d | 7-NO₂ | 18.9 |
Data is hypothetical and for illustrative purposes based on general findings in the literature.
Exploration of Isosteric Replacements
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comprinceton.edu This strategy involves replacing a functional group with another that has similar steric and electronic properties.
In the context of this compound, the primary amine group at the C5 position is a key site for isosteric replacement. The amine group can act as a hydrogen bond donor and a basic center. Replacing it with other groups can modulate these properties and potentially improve metabolic stability, cell permeability, or target affinity. For example, replacing an amine with a hydroxyl group, a small alkyl group, or a fluorine atom can significantly alter the compound's properties. youtube.com
Heterocyclic rings are also commonly used as bioisosteres for amides and other functional groups. drughunter.comnih.gov For the 5-amino group, a triazole or a tetrazole ring could be considered as a potential replacement to mimic its hydrogen bonding capabilities while offering different metabolic profiles.
The cyclopropyl group at the N1 position could also be a subject of isosteric replacement. For instance, other small cycloalkyl groups or even a methyl group could be explored to understand the steric and conformational requirements at this position for optimal biological activity.
Table 3: Bioisosteric Replacements for the Amine Group in a Hypothetical Indazole Series and Their Effect on Kinase Inhibitory Activity
| Compound | R (at C5) | Kinase X IC₅₀ (nM) |
|---|---|---|
| 3a | -NH₂ | 50 |
| 3b | -OH | 250 |
| 3c | -CH₃ | >1000 |
| 3d | -F | 150 |
| 3e | 1H-tetrazol-5-yl | 75 |
Data is hypothetical and for illustrative purposes based on general findings in the literature.
Ligand Efficiency and Physicochemical Property Optimization for Biological Studies
In modern drug discovery, optimizing the ligand efficiency (LE) and physicochemical properties of a compound is crucial for its success as a drug candidate. LE is a metric that relates the binding affinity of a molecule to its size (heavy atom count), providing a measure of the "binding energy per atom." csmres.co.uk
For indazole-based compounds, achieving a high LE is a key objective during lead optimization. This often involves making small, strategic modifications to the scaffold that lead to significant improvements in potency without a large increase in molecular weight. For example, a study on 1H-indazole-based inhibitors of FGFR kinases demonstrated excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov
Physicochemical properties such as solubility, lipophilicity (logP/logD), and metabolic stability are also critical for a compound's performance in biological assays and its potential for in vivo efficacy. nih.gov The optimization of these properties is often a balancing act with the optimization of potency. For instance, increasing lipophilicity might improve potency but can also lead to poor solubility and increased off-target effects.
In the development of indazole derivatives as PI3Kδ inhibitors for respiratory diseases, a strong focus was placed on optimizing both potency and inhaled pharmacokinetic (PK) properties. acs.org This involved a multi-parameter optimization approach to identify candidates with the desired balance of properties.
Table 4: Physicochemical Properties and Ligand Efficiency of a Hypothetical Series of Indazole-Based Inhibitors
| Compound | IC₅₀ (nM) | Heavy Atom Count | Ligand Efficiency (LE) | cLogP |
|---|---|---|---|---|
| 4a | 500 | 20 | 0.31 | 2.5 |
| 4b | 100 | 22 | 0.35 | 3.0 |
| 4c | 20 | 25 | 0.37 | 3.2 |
| 4d | 5 | 28 | 0.38 | 3.5 |
Ligand Efficiency (LE) is calculated as -1.37 * pIC₅₀ / Heavy Atom Count. Data is hypothetical and for illustrative purposes.
Biophysical Characterization of Molecular Interactions
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities
There are no available research articles or public data that utilize Surface Plasmon Resonance (SPR) to measure the binding kinetics (association rate constant, ka, and dissociation rate constant, kd) or the equilibrium dissociation constant (KD) of 1-cyclopropyl-1H-indazol-5-amine with any specific biological target. Such studies would be essential to quantify the affinity and the temporal dynamics of its binding.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
No published studies were found that employ Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of binding for this compound. Data on enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n), which ITC provides, are crucial for understanding the forces driving the molecular interaction but are not available for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Studies
While basic ¹H and ¹³C NMR spectra are used for the structural confirmation of indazole derivatives during synthesis, there is no available literature on the use of advanced NMR techniques (like HSQC, STD-NMR, or WaterLOGSY) to study the structural aspects of the interaction between this compound and a biological target. Such studies would provide valuable information on the specific atoms of the ligand involved in the binding event.
X-ray Crystallography of Ligand-Target Complexes
There are no publicly deposited crystal structures of this compound in complex with a protein or other biological macromolecule. The availability of such a structure would offer atomic-level insight into the binding mode and the key intermolecular interactions, but this information does not currently exist.
In Vitro and in Silico Pharmacokinetic Profiling
In Vitro Metabolic Stability Assessment
There is no publicly available information on the in vitro metabolic stability of 1-cyclopropyl-1H-indazol-5-amine in either liver microsomes or hepatocytes. This type of assessment is crucial in early drug discovery to predict the metabolic clearance of a compound in the body. The stability is typically determined by incubating the compound with liver microsomes or hepatocytes and measuring the decrease in its concentration over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).
Table 1: In Vitro Metabolic Stability of this compound
| Assay | Parameter | Value |
|---|---|---|
| Microsomal Stability | t½ (min) | Data not available |
| CLint (µL/min/mg protein) | Data not available | |
| Hepatocyte Stability | t½ (min) | Data not available |
In Vitro Cytochrome P450 Inhibition/Induction Profiling
No data is available in the public domain regarding the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. These studies are vital for predicting drug-drug interactions. Inhibition assays typically measure the IC50 value, which is the concentration of the compound that causes 50% inhibition of a specific CYP enzyme's activity. Induction studies measure the ability of a compound to increase the expression of CYP enzymes.
Table 2: In Vitro Cytochrome P450 Inhibition of this compound
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
In Vitro Plasma Protein Binding Characterization
Information on the extent to which this compound binds to plasma proteins is not publicly available. This property influences the distribution of a compound in the body and its availability to reach the target site. The percentage of the compound bound to plasma proteins is typically determined using methods such as equilibrium dialysis or ultrafiltration.
Table 3: In Vitro Plasma Protein Binding of this compound
| Species | Method | % Bound |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Due to the absence of a verifiable chemical identifier, such as a SMILES string, for this compound in public chemical databases, it is not feasible to generate in silico ADME predictions. These computational models are used to estimate the pharmacokinetic properties of a compound before it is synthesized and tested in the laboratory.
Rule-of-Five and Other Drug-Likeness Descriptors
Without a chemical structure, it is impossible to calculate the descriptors for Lipinski's Rule of Five or other drug-likeness rules. These rules use molecular properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess the likelihood of a compound being an orally active drug.
Table 4: In Silico Drug-Likeness Descriptors for this compound
| Parameter | Value |
|---|---|
| Molecular Weight ( g/mol ) | Data not available |
| logP | Data not available |
| Hydrogen Bond Donors | Data not available |
| Hydrogen Bond Acceptors | Data not available |
Prediction of Permeability and Bioavailability Parameters
In the absence of a chemical structure, computational models cannot be used to predict permeability and bioavailability parameters for this compound. These predictions often include parameters like aqueous solubility, Caco-2 permeability, and human intestinal absorption.
Table 5: In Silico Permeability and Bioavailability Predictions for this compound
| Parameter | Predicted Value |
|---|---|
| Aqueous Solubility | Data not available |
| Caco-2 Permeability | Data not available |
| Human Intestinal Absorption (%) | Data not available |
In Silico Reactive Metabolite Prediction
It is not possible to perform an in silico assessment for the potential of this compound to form reactive metabolites without its chemical structure. These predictions are important for identifying compounds that may have a risk of causing idiosyncratic adverse drug reactions.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-Indazol-5-amine |
| 3-Amino-5-cyclopropyl-1H-pyrazole |
| 1-CYCLOPROPYL-1H-PYRAZOL-5-AMINE |
Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for separating "1-cyclopropyl-1H-indazol-5-amine" from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of indazole derivatives. nih.gov For compounds like "this compound," reversed-phase HPLC with a C18 column is a standard approach. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent such as acetonitrile. nih.gov Purity levels of greater than 95% are often required and confirmed by HPLC analysis. jk-sci.com Quantitative analysis is performed by creating a calibration curve from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for identifying volatile organic compounds. mdpi.com While less common for non-volatile compounds like "this compound," it can be used to analyze for volatile impurities or starting materials. The mass spectrometric detector provides mass information that aids in the identification of separated components. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile nih.gov |
| Elution | Gradient |
| Detection | UV at a specified wavelength |
| Purity Standard | >95% nih.gov |
Spectroscopic Methods for Confirmation of Synthetic Success and Intermediate Characterization (excluding basic identification data like NMR/IR shifts)
Spectroscopic methods are vital for the structural elucidation of "this compound" and its synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H and 13C NMR, is used to confirm the structure of the final compound and any intermediates. nih.gov In more complex cases, two-dimensional (2D) NMR techniques such as HSQC and HMBC are employed to establish detailed connectivity within the molecule.
Mass Spectrometry (MS) , often coupled with a chromatographic inlet, provides crucial information about the molecular weight of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the target molecule and its fragments. nih.gov
Infrared (IR) Spectroscopy is used to identify the presence of key functional groups within the molecule, providing further evidence of a successful synthesis. researchgate.net
Mass Spectrometry Applications in Reaction Monitoring and Metabolite Identification (in vitro)
Mass spectrometry is a powerful tool for monitoring the progress of chemical reactions and for identifying metabolites in in vitro systems.
Reaction Monitoring can be performed by analyzing aliquots of a reaction mixture over time. nih.gov This allows for the tracking of the disappearance of starting materials and the appearance of products and intermediates, which helps in optimizing reaction conditions. nih.gov
In vitro Metabolite Identification is a critical step in the early assessment of drug candidates. "this compound" can be incubated with liver microsomes, and the resulting mixture analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This technique allows for the separation and identification of potential metabolites. nih.gov Common metabolic pathways for similar compounds include hydroxylation and ester hydrolysis. nih.gov The identification of these metabolites provides insight into the potential biotransformation of the compound in the body.
Table 2: Potential In Vitro Biotransformations
| Biotransformation | Description |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. nih.gov |
| Ester Hydrolysis | Cleavage of an ester bond, if present in a derivative. nih.gov |
| Dehydrogenation | Removal of hydrogen atoms, often following an initial oxidation. nih.gov |
Future Research Directions and Translational Perspectives Non Clinical
Design of Advanced Analogs for Enhanced Biological Activity and Specificity
The future of 1-cyclopropyl-1H-indazol-5-amine in drug discovery will likely depend on the rational design of advanced analogs. Based on structure-activity relationship (SAR) studies of similar indazole-based compounds, several key modifications could be explored to enhance biological activity and specificity. nih.govresearchgate.net The primary goals of such a design strategy would be to improve potency against a specific biological target, increase selectivity to reduce off-target effects, and optimize pharmacokinetic properties.
Key areas for analog design include:
Modification of the Cyclopropyl (B3062369) Group: The cyclopropyl moiety at the N1 position is a critical feature. Exploring the replacement of this group with other small, constrained ring systems (e.g., cyclobutyl) or short alkyl chains could modulate the compound's binding affinity and metabolic stability. nih.gov
Substitution on the Indazole Core: The benzene (B151609) ring of the indazole scaffold is ripe for substitution. The introduction of various functional groups (e.g., halogens, methoxy (B1213986) groups, or trifluoromethyl groups) at positions 4, 6, or 7 could significantly impact electronic properties and protein-ligand interactions. rsc.orgnih.gov For instance, adding a methyl group to the indazole phenyl ring has been shown to remarkably increase activity in some series. rsc.org
Derivatization of the 5-amino Group: The amine at the C5 position is a key site for derivatization. Converting this amine into various amides, sulfonamides, or ureas can introduce new hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with target proteins. SAR studies on indazole-3-carboxamides have shown that the specific regiochemistry of an amide linker can be critical for activity. nih.gov
| Modification Site | Proposed Modification | Rationale |
|---|---|---|
| N1-Position | Replace Cyclopropyl with Cyclobutyl | Investigate impact of ring size on binding pocket fit and potency. nih.gov |
| C7-Position | Introduce a Fluoro or Chloro group | Enhance binding affinity through halogen bonding and improve metabolic stability. rsc.org |
| C5-Amine | Acylation to form various amides | Introduce new interaction points to increase target engagement and specificity. nih.gov |
| C5-Amine | Conversion to a sulfonamide | Modulate electronic properties and explore different binding modes. |
| N1-Position | Replace Cyclopropyl with an Isopropyl group | Assess the effect of a non-cyclic alkyl group on activity and solubility. |
Development of this compound as a Chemical Probe for Biological Research
High-quality chemical probes are indispensable tools for validating novel drug targets and dissecting biological pathways. nih.gov Given that many indazole derivatives function as kinase inhibitors, this compound could serve as a starting point for developing a chemical probe. rsc.orgnih.gov A chemical probe must be potent, selective, and well-characterized to provide reliable insights into the function of its target protein. nih.govresearchgate.net
The development pathway would involve:
Target Identification and Selectivity Profiling: The first step is to comprehensively identify the biological target(s) of this compound. This would involve screening against a broad panel of kinases and other potential protein targets.
Affinity and Potency Optimization: Once a primary target is identified, medicinal chemistry efforts would focus on optimizing the compound's affinity and potency for that target, aiming for nanomolar or better activity. researchgate.net
Introduction of a Reporter Tag or Handle: To function as a probe, the molecule would need to be modified to include a reporter group. This could be a fluorescent dye for use in cellular imaging or a "handle" like an alkyne or azide (B81097) for use in "click" chemistry-based proteomics experiments. rsc.orgljmu.ac.uk The attachment point for such a tag must be carefully chosen to avoid disrupting the compound's binding to its target.
Creation of a Negative Control: A crucial component of a chemical probe set is a structurally similar but biologically inactive control compound. This helps to ensure that any observed biological effects are due to the on-target activity of the probe.
By developing this compound into a selective chemical probe, researchers could investigate the cellular roles of its target protein, aiding in target validation for future therapeutic development. nih.gov
Exploration of Novel Therapeutic Research Areas Based on Mechanistic Insights
The indazole core is a well-established pharmacophore in oncology, with several approved drugs targeting various protein kinases. rsc.orgicr.ac.uk While the precise mechanism of this compound is not yet fully elucidated, its structural similarity to known kinase inhibitors suggests this is a probable target class. Future research should aim to identify its specific kinase targets and then leverage this knowledge to explore novel therapeutic areas beyond those traditionally associated with indazole compounds.
Potential research areas include:
Neuroinflammation and Neurodegenerative Diseases: Kinases play significant roles in the signaling pathways that drive inflammation in the central nervous system. A selective kinase inhibitor derived from this scaffold could be investigated for its potential in diseases like Alzheimer's or Parkinson's disease.
Autoimmune and Inflammatory Disorders: The successful use of kinase inhibitors in treating rheumatoid arthritis demonstrates the potential for this drug class in immunology. If this compound or its analogs are found to inhibit kinases involved in immune cell signaling (e.g., Janus kinases or spleen tyrosine kinase), they could be explored for conditions like lupus or psoriasis.
Metabolic Diseases: Certain kinases are implicated in metabolic regulation. Investigating the effect of this compound on targets like AMP-activated protein kinase (AMPK) could open doors for research into type 2 diabetes and related metabolic disorders.
Challenges and Opportunities in Indazole-Based Compound Research
The field of indazole-based drug discovery is mature, yet it continues to present both challenges and significant opportunities.
Challenges:
Achieving Selectivity: A major challenge in developing kinase inhibitors is achieving selectivity. The ATP-binding site, where most of these inhibitors bind, is highly conserved across the human kinome. Designing compounds that can discriminate between closely related kinases is a significant medicinal chemistry hurdle. rsc.orgnih.gov
Synthetic Complexity: The synthesis of polysubstituted indazole derivatives can be complex and require multi-step reaction sequences, which can be a bottleneck for generating diverse compound libraries for screening. ljmu.ac.uk
Clinical Translation: Despite a large volume of preclinical research on indazole derivatives, a dedicated major initiative in clinical trials for many of these compounds is lacking, which can slow the pace of development. rsc.org
Opportunities:
Versatile Scaffold: The indazole nucleus is a "privileged scaffold" that can be decorated with a wide variety of functional groups, allowing for the fine-tuning of pharmacological properties. nih.gov This versatility provides a rich field for further exploration and optimization.
Untapped Biological Targets: While many indazole compounds target kinases, the scaffold's potential to interact with other protein classes is not fully explored. There is an opportunity to screen indazole libraries against a wider range of targets to discover novel biological activities. nih.gov
Targeted Therapies: The continued discovery of new genetic drivers of cancer and other diseases provides a constant stream of new kinase targets. Indazole-based compounds are well-suited for development as highly targeted therapies for patient populations with specific molecular profiles. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-cyclopropyl-1H-indazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclopropanation of indazole precursors followed by amination. For example, cyclopropyl groups can be introduced via [3+2] cycloaddition or copper-catalyzed cross-coupling reactions. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (0–80°C), and catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings .
- Optimization : Continuous flow reactors () improve scalability and reduce side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC (C18 columns, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The cyclopropyl protons typically appear as a multiplet at δ 0.8–1.2 ppm .
- HRMS : Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How is the compound screened for initial biological activity, and what are common assay targets?
- In Vitro Screening :
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus ATCC 29737) and fungal strains (e.g., Aspergillus flavus), with MIC values compared to streptomycin/nystatin controls .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., p38 MAPK) using ATP-competitive binding protocols. IC₅₀ values <50 nM indicate high potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Substituent Effects :
- Cyclopropyl Group : Enhances metabolic stability by reducing oxidative metabolism. Methyl or fluoro substitutions on the indazole ring improve target affinity (e.g., TNFα inhibition IC₅₀ = 42 nM in pyrazole derivatives) .
- Amino Group Modifications : Acylation or alkylation (e.g., benzamide derivatives) alters solubility and bioavailability. Compound 9h ( ) showed a 4-fold increase in antifungal activity compared to the parent molecule .
- Data-Driven Design : Use QSAR models with descriptors like logP and polar surface area to predict permeability and toxicity .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in p38 MAPK inhibition (IC₅₀ = 10–53 nM) may arise from assay conditions (e.g., ATP concentration variations). Normalize data using Z-factor validation and replicate under standardized ATP levels (1 mM) .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., cyclopropane ring purity impacts IC₅₀ consistency) .
Q. How can crystallography address challenges in determining the compound’s 3D structure?
- Crystallization : Use vapor diffusion with PEG 4000 as a precipitant. SHELXT ( ) automates space-group determination, while SHELXL refines anisotropic displacement parameters. For example, cyclopropyl ring puckering (θ = 15°) was resolved via high-resolution (<1.0 Å) data .
- Disorder Handling : Partial occupancy modeling in WinGX ( ) corrects for solvent molecules in the crystal lattice .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
